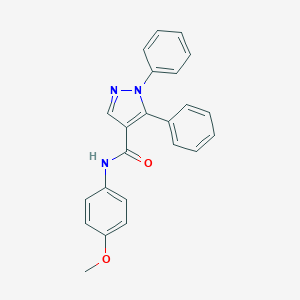![molecular formula C17H10F4N4S B287439 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FBT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. FBT is a heterocyclic compound that contains a triazole and thiadiazole ring system.
Mécanisme D'action
The mechanism of action of 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies suggest that 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of anti-apoptotic proteins. 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane integrity.
Biochemical and Physiological Effects:
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, it is important to note that the long-term effects of 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on human health are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is relatively easy to synthesize and can be obtained in moderate to good yields. It is also stable under a wide range of conditions, making it suitable for use in various laboratory experiments. However, 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not very soluble in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the further optimization of its anticancer activity, which could lead to the development of a novel anticancer drug. Another direction is the investigation of its potential use as a fluorescent probe for imaging biological systems. Additionally, the development of new synthetic methods for 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could lead to improved yields and cost-effectiveness. Finally, the investigation of the long-term effects of 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on human health is an important area of future research.
Méthodes De Synthèse
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 4-fluorobenzylamine with 4-chlorobenzoyl chloride to form 4-fluorobenzyl 4-chlorobenzoate. This intermediate is then reacted with 4-amino-3-(trifluoromethyl)benzoic acid to form the key intermediate, which is further cyclized with thiosemicarbazide to give 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to possess antifungal, antibacterial, and anti-inflammatory activities. In addition, 6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Nom du produit |
6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C17H10F4N4S |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
6-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10F4N4S/c18-13-6-4-10(5-7-13)8-14-24-25-15(22-23-16(25)26-14)11-2-1-3-12(9-11)17(19,20)21/h1-7,9H,8H2 |
Clé InChI |
XYQYBSKXSCORRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)










